Meta-Positioned Sulfonamide Enables Retention of Wild-Type Antibacterial Activity Without the hERG-Liability-Conferring N-Methyl Group
In the LpxH inhibitor series, ortho-N-methyl-sulfonamidobenzamides (e.g., EBL-2805) require an N-methyl substituent on the sulfonamide nitrogen for antibacterial potency; however, this substituent contributes to hERG potassium channel blockade. Moving the sulfonamide to the meta position—as in 3-methyl-4-(methylsulfonyl)benzamide and its direct analogs—removes the requirement for the N-methyl group to maintain wild-type antibacterial activity, thereby uncoupling antibacterial potency from hERG liability [1]. The meta-sulfonamidobenzamide class shows a distinct enzyme-ligand interaction pattern confirmed by two X-ray co-crystal structures, differentiating them from ortho analogs [1].
| Evidence Dimension | Structural determinant of hERG liability vs antibacterial activity |
|---|---|
| Target Compound Data | Meta-sulfonamidobenzamide core (3-methyl-4-(methylsulfonyl)benzamide contains no N-methyl on the sulfonamide nitrogen) |
| Comparator Or Baseline | Ortho-N-methyl-sulfonamidobenzamides (e.g., EBL-2805) carry an N-methyl group required for activity but associated with hERG block |
| Quantified Difference | Qualitative class separation: meta analogs maintain wild-type antibacterial activity without N-methyl group, while ortho analogs lose activity upon N-demethylation |
| Conditions | Escherichia coli ATCC 25922 antibacterial susceptibility assays; LpxH enzyme inhibition; hERG ion channel affinity measurements; X-ray crystallography of LpxH-ligand complexes [1] |
Why This Matters
Procuring a meta-sulfonamidobenzamide such as 3-methyl-4-(methylsulfonyl)benzamide allows programs to explore the LpxH target space that is viable for antibacterial development without the cardiac safety flag inherent to ortho-sulfonamidobenzamide leads.
- [1] Benediktsdottir A, Sooriyaarachchi S, Cao S, et al. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. Eur J Med Chem. 2024;278:116790. View Source
